Cas no 1936679-99-0 (2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-)

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-
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- インチ: 1S/C10H19BrO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3
- InChIKey: NQWSSLVTVBDDBB-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CC(C)C)OCCCC1
2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677722-2.5g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-677722-5.0g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-677722-0.1g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-677722-10.0g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-677722-0.25g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-677722-1.0g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677722-0.5g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 0.5g |
$1056.0 | 2023-03-11 | ||
Enamine | EN300-677722-0.05g |
2-(bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 0.05g |
$924.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046283-1g |
2-(Bromomethyl)-2-(2-methylpropyl)oxane |
1936679-99-0 | 95% | 1g |
¥5481.0 | 2023-03-19 |
2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-に関する追加情報
Research Briefing on 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- (CAS: 1936679-99-0) in Chemical Biology and Pharmaceutical Applications
The compound 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- (CAS: 1936679-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- as a versatile intermediate in the synthesis of complex organic molecules. Its bromomethyl group offers a reactive site for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have successfully utilized this compound in the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. The compound's ability to modulate these pathways has been demonstrated in vitro, showing promising results in reducing pro-inflammatory cytokine production and inhibiting cancer cell proliferation.
In addition to its role as a synthetic intermediate, 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- has been investigated for its direct biological effects. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed a mechanism of action involving disruption of bacterial cell membrane integrity, suggesting potential applications in addressing antibiotic resistance.
From a pharmacokinetic perspective, preliminary investigations have shown that 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- possesses favorable drug-like properties. Its moderate lipophilicity (LogP ~2.5) and molecular weight (MW 235.13) fall within the optimal range for oral bioavailability, as per Lipinski's rule of five. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
The safety profile of 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- has been evaluated in early-stage toxicological studies. While the compound shows acceptable cytotoxicity thresholds in mammalian cell lines at therapeutic concentrations, researchers have noted the need for structural optimization to minimize potential off-target effects. Current efforts are focused on developing more selective derivatives through rational drug design approaches, including computational modeling and structure-activity relationship (SAR) studies.
Looking forward, the unique chemical properties of 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- (CAS: 1936679-99-0) position it as a promising candidate for further pharmaceutical development. Ongoing research is exploring its potential in targeted drug delivery systems, where its reactive bromomethyl group could be utilized for conjugation with various therapeutic payloads. The compound's versatility and demonstrated biological activity make it a valuable asset in the medicinal chemist's toolkit, with potential applications spanning anti-infective, anti-inflammatory, and anticancer therapies.
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